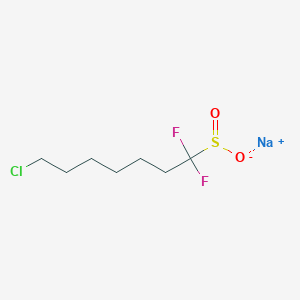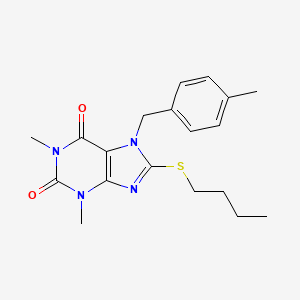
1-Butanamine, N-(2-pyridinylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-pyridylmethanimine, also known as N-(2-Pyridinylmethylene)-1-butanamine, is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is primarily used as a ligand in various chemical reactions and has applications in polymer synthesis and other industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-2-pyridylmethanimine can be synthesized through the condensation reaction between 2-pyridinecarboxaldehyde and n-butylamine . The reaction typically occurs in the presence of a solvent such as ethanol or methanol and may require a catalyst to proceed efficiently . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of N-Butyl-2-pyridylmethanimine may involve continuous flow processes to enhance efficiency and yield . These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-pyridylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where the pyridyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridyl compounds . These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-pyridylmethanimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-2-pyridylmethanimine involves its ability to coordinate with metal ions and form stable complexes . These complexes can act as catalysts in various chemical reactions, facilitating the transformation of reactants to products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Butyl-2-pyridylmethanimine include:
- N-Propyl-2-pyridylmethanimine
- N-Ethyl-2-pyridylmethanimine
- N-Methyl-2-pyridylmethanimine
Uniqueness
N-Butyl-2-pyridylmethanimine is unique due to its specific alkyl chain length, which influences its coordination properties and reactivity . The butyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N-butyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C10H14N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8-9H,2-3,7H2,1H3 |
InChI-Schlüssel |
YLHWKRVTRIJWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)






